1,2,3-Trimethyl-5-nitrobenzene

Physical organic chemistry Process chemistry Formulation science

1,2,3-Trimethyl-5-nitrobenzene (also referred to as 1-nitro-3,4,5-trimethylbenzene) is a C₉H₁₁NO₂ nitroaromatic characterized by a 1,2,3-trisubstituted methyl arrangement with the nitro group at the 5-position. This substitution pattern places the nitro group in a sterically hindered environment flanked by two ortho methyl groups, a feature that profoundly differentiates it from other trimethylnitrobenzene isomers in terms of reactivity, physical state, and derivatization selectivity.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 52414-95-6
Cat. No. B1614590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethyl-5-nitrobenzene
CAS52414-95-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)C)[N+](=O)[O-]
InChIInChI=1S/C9H11NO2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3
InChIKeyBEAGEKZOSQKTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trimethyl-5-nitrobenzene (CAS 52414-95-6): Sourcing Guide for a Regiospecifically Hindered Nitroaromatic Building Block


1,2,3-Trimethyl-5-nitrobenzene (also referred to as 1-nitro-3,4,5-trimethylbenzene) is a C₉H₁₁NO₂ nitroaromatic characterized by a 1,2,3-trisubstituted methyl arrangement with the nitro group at the 5-position [1]. This substitution pattern places the nitro group in a sterically hindered environment flanked by two ortho methyl groups, a feature that profoundly differentiates it from other trimethylnitrobenzene isomers in terms of reactivity, physical state, and derivatization selectivity. Commercially available from multiple vendors at purities of 95% to ≥98%, this compound serves as a strategic intermediate in organic synthesis and a valuable probe molecule for studying steric and electronic effects in aromatic substitution chemistry .

Why 1,2,3-Trimethyl-5-nitrobenzene Cannot Be Replaced by Other Trimethylnitrobenzene Isomers in Critical Workflows


Despite sharing the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol), the four constitutional isomers of trimethylnitrobenzene exhibit markedly different physical properties and chemical behaviors that preclude direct substitution. The 1,2,3-trimethyl-5-nitro isomer is distinguished by its sterically hindered nitro group, which is flanked by two ortho methyl substituents, in contrast to the 1,2,4-trimethyl-5-nitro isomer (nitro group with one ortho and one para methyl) and the 1,3,5-trimethyl-2-nitro isomer (nitro group with two ortho methyl groups but a symmetrical arrangement) [1]. This steric environment directly impacts melting point (the 1,2,3,5-isomer is a liquid at room temperature, while the 1,2,4,5- and 1,3,5,2-isomers are solids with melting points of 68–72 °C and 41–44 °C, respectively), reduction kinetics, and regioselectivity in downstream derivatization reactions [2]. Simply substituting one isomer for another risks altered reaction rates, different product distributions, and compromised crystallinity in subsequent synthetic steps, particularly in pharmaceutical intermediate synthesis where isomer identity is critical for regulatory and quality control purposes.

Quantitative Differentiation Evidence for 1,2,3-Trimethyl-5-nitrobenzene (52414-95-6) Versus Closest Analogs


Physical State at Ambient Temperature: Liquid vs. Solid Differentiation from 1,2,4- and 1,3,5-Isomers

1,2,3-Trimethyl-5-nitrobenzene (52414-95-6) lacks a reported melting point and is handled as a liquid at room temperature, a critical physical-state distinction from its closest isomers. The 1,2,4-trimethyl-5-nitro isomer (CAS 610-91-3, 5-nitropseudocumene) melts at 68–72 °C and is a solid at ambient conditions, while the 1,3,5-trimethyl-2-nitro isomer (CAS 603-71-4, nitromesitylene) melts at 41–44 °C [1][2]. The 1,2,3-trimethyl-4-nitro isomer (CAS 1128-19-4) is also a solid. This liquid physical state of the 52414-95-6 isomer simplifies handling in continuous-flow processes, eliminates the need for pre-heating before transfer, and facilitates direct use as a solvent or co-solvent in reactions where a solid isomer would require dissolution in an additional solvent [3].

Physical organic chemistry Process chemistry Formulation science

Steric Hindrance-Driven Selectivity in Zinin Reduction: Preferential Methyl Oxidation with Unhindered Nitro Groups

In the Zinin reduction (aqueous alcoholic sodium polysulfide), the oxidation of a methyl group to an aldehyde competes with nitro group reduction. Burgess and Rae demonstrated that this methyl oxidation proceeds most readily when the nitro group is sterically unhindered [1]. In 1,2,3-trimethyl-5-nitrobenzene, the nitro group at the 5-position is flanked by methyl groups at positions 4 and 6 (two ortho methyls), creating substantial steric hindrance. By contrast, in isomers such as 1,2,4-trimethyl-5-nitrobenzene (only one ortho methyl neighbor) and 2,3,4-trimethylnitrobenzene, the nitro group experiences progressively less steric congestion. This steric differentiation allows the 1,2,3-trimethyl-5-nitro isomer to undergo cleaner nitro-to-amine reduction with suppressed methyl oxidation side reactions, yielding the corresponding aniline derivative with higher chemoselectivity [1].

Nitroarene reduction Steric effects Chemoselectivity

Regiochemical Identity in Photochemical Nitration: Unique Product Fingerprint from 1,2,3-Trimethylbenzene

Photochemical nitration of 1,2,3-trimethylbenzene with tetranitromethane produces a complex mixture where the 5-nitro isomer (52414-95-6) arises alongside the 2,3,4-trimethyl and 3,4,5-trimethyl isomers (compounds 26 and 27) and the rearrangement product 4,5,6-trimethyl-2-nitrophenol (28) [1]. The formation of the 5-nitro isomer is mechanistically distinct, originating from initial attack of trinitromethanide ion at the unsubstituted C5 position of the 1,2,3-trimethylbenzene radical cation. In contrast, conventional electrophilic nitration (HNO₃/H₂SO₄) of the same substrate yields a different isomer distribution that varies with sulfuric acid concentration [2]. This regiospecific access route means that 1,2,3-trimethyl-5-nitrobenzene carries a unique synthetic provenance that cannot be replicated by purchasing a different isomer and attempting isomerization, as the nitro group position is kinetically and thermodynamically fixed.

Photochemical nitration Reaction mechanism Isomer distribution

Electronic Properties: Higher Refractive Index and Distinct Polar Surface Area vs. 1,3,5-Isomer

1,2,3-Trimethyl-5-nitrobenzene exhibits a refractive index (n) of 1.542 and a topological polar surface area (TPSA) of 43.14–45.82 Ų [1][2]. In comparison, the symmetrical 1,3,5-trimethyl-2-nitrobenzene (nitromesitylene) has a refractive index of 1.5278 (estimate) and a density of 1.1160 g/cm³ . The higher refractive index of the 1,2,3,5-isomer reflects its less symmetrical, more polarizable electron distribution arising from the contiguous 1,2,3-trimethyl substitution pattern, which creates a larger molecular dipole. The computed XLogP3-AA value of 2.8 for 52414-95-6 [2] further defines its lipophilicity, enabling accurate retention-time prediction for reversed-phase HPLC method development—a parameter that differs measurably from that of the 1,2,4-isomer.

Computational chemistry QSAR modeling Chromatographic method development

Commercial Availability Profile: Purity Grades and Supplier Diversity Relative to Niche Isomers

1,2,3-Trimethyl-5-nitrobenzene (52414-95-6) is stocked by multiple international suppliers including Fluorochem (98% purity), MolCore (NLT 98%), AKSci (95%), Bide Pharmatech (95%+), and Sigma-Aldrich (discontinued but historically listed as 1-nitro-3,4,5-trimethylbenzene) . The 1,2,4-trimethyl-5-nitro isomer (610-91-3) is also widely available at ≥97–98% purity. However, the 1,2,3-trimethyl-4-nitro isomer (1128-19-4) is significantly less common, with fewer vendors and limited purity specifications (typically 95%) . This broader supplier base for 52414-95-6 translates to competitive pricing, shorter lead times, and better batch-to-batch consistency documentation (CoA, MSDS) relative to the 4-nitro isomer, which is critical for procurement planning in multi-step synthesis programs.

Chemical procurement Supply chain Quality assurance

Highest-Value Application Scenarios for 1,2,3-Trimethyl-5-nitrobenzene (52414-95-6)


Synthesis of Sterically Hindered Aniline Derivatives via Chemoselective Nitro Reduction

The dual-ortho-methyl steric shielding of the nitro group in 52414-95-6 suppresses competing methyl oxidation during Zinin reduction, as demonstrated by Burgess and Rae [1]. This makes it the preferred substrate for preparing 3,4,5-trimethylaniline with minimal aldehyde byproduct formation. The resulting hindered aniline serves as a key intermediate for agrochemicals, ligands for transition-metal catalysis, and pharmaceutical building blocks where the ortho-substitution pattern influences binding conformation.

Mechanistic Probe in Electrophilic Aromatic Substitution and Photochemical Nitration Studies

The unique regiochemistry of 52414-95-6, confirmed by X-ray crystallography of its photochemical adducts [2], establishes it as a defined reference standard for investigating substituent effects in aromatic nitration mechanisms. The Barnett et al. kinetic study [3] explicitly quantifies how the isomer distribution from 1,2,3-trimethylbenzene nitration varies with sulfuric acid concentration, making pure 52414-95-6 essential for calibrating HPLC and GC methods used to analyze nitration reaction mixtures.

Liquid-Phase Process Chemistry and Continuous-Flow Manufacturing

Because 52414-95-6 is a liquid at ambient temperature (boiling point 285.9 °C, flash point 131 °C) [4], it can be directly pumped and metered in continuous-flow reactors without the solvent dilution or pre-heating required for the solid isomers (mp 41–72 °C). This property reduces process mass intensity and simplifies scale-up for hydrogenation, cross-coupling, or electrophilic substitution sequences where the nitroarene serves as both substrate and solvent component.

Computational Chemistry and QSAR Model Validation

The experimentally measured refractive index (1.542), computed XLogP3-AA (2.8), and TPSA (43–46 Ų) of 52414-95-6 [4][5] provide distinct benchmark values that differ from the symmetrical nitromesitylene isomer (refractive index 1.5278). These parameters make the compound a valuable validation data point for computational models predicting nitroarene lipophilicity, chromatographic retention, and environmental partitioning—applications where isomer misassignment would introduce systematic prediction errors.

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